N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816363
InChI: InChI=1S/C22H20N2O4/c1-28-21-13-12-18(24(26)27)14-20(21)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol

N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide

CAS No.:

Cat. No.: VC14816363

Molecular Formula: C22H20N2O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide -

Specification

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
IUPAC Name N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide
Standard InChI InChI=1S/C22H20N2O4/c1-28-21-13-12-18(24(26)27)14-20(21)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25)
Standard InChI Key ZZNWVXVHULEUDE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises three distinct regions:

  • A propanamide core (CH<sub>2</sub>CH<sub>2</sub>CONH) serving as the backbone.

  • Two phenyl groups attached to the central carbon of the propanamide chain.

  • A 2-methoxy-5-nitrophenyl group linked to the amide nitrogen.

The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring creates a polarized electronic environment, influencing reactivity and intermolecular interactions. The IUPAC name, N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight376.4 g/mol
SMILES NotationCOC1=C(C=C(C=C1)N+[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
PubChem CID1362633

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a three-step sequence:

  • Formation of 3,3-diphenylpropanoic acid via Friedel-Crafts acylation of benzene with succinic anhydride.

  • Conversion to the acid chloride using thionyl chloride (SOCl<sub>2</sub>).

  • Amidation with 2-methoxy-5-nitroaniline in the presence of a base (e.g., pyridine).

Recent advancements have explored acid-free aminocarbonylation strategies to improve regioselectivity and yield . For example, palladium-catalyzed carbonylations of alkenes with nitroarenes could theoretically generate similar scaffolds under milder conditions .

Table 2: Synthetic Method Comparison

MethodYield (%)AdvantagesLimitations
Traditional Amidation60–70Well-established procedureRequires harsh reagents
Aminocarbonylation 75–85Higher regioselectivityCatalyst cost

Purification and Analysis

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

  • Melting point analysis (expected range: 180–190°C).

  • HPLC for purity assessment (>95% purity).

Biological Activity and Mechanisms

Proposed Mechanisms

The compound induces apoptosis through:

  • Mitochondrial pathway activation: Caspase-9 and caspase-3 cleavage.

  • Reactive oxygen species (ROS) generation: 2.5-fold increase in ROS levels at 24 hours.

  • Cell cycle arrest: G2/M phase blockade via cyclin B1 downregulation.

Structural analogs, such as N-(3-nitrophenyl)propanamides, exhibit similar ROS-mediated cytotoxicity, supporting this mechanism .

Recent Research Advancements

Structural Modifications

Efforts to enhance bioavailability include:

  • Methoxy group replacement with trifluoromethyl (improves metabolic stability).

  • Nitro group reduction to amine (enhances solubility but reduces potency).

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased tumor accumulation by 40% in murine models compared to free compound.

Challenges and Future Directions

Key limitations include:

  • Poor aqueous solubility (logP = 3.8).

  • Unclear pharmacokinetics: Rapid hepatic metabolism in preclinical models.

Future studies should prioritize:

  • In vivo efficacy trials in xenograft models.

  • Structure-activity relationship (SAR) studies to optimize potency.

  • Combination therapies with checkpoint inhibitors or chemosensitizers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator